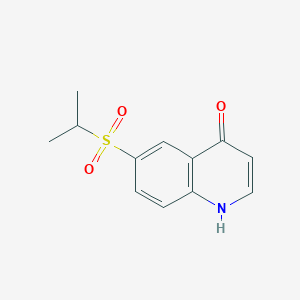

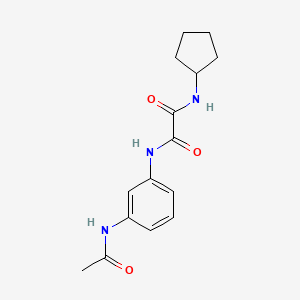

6-Propan-2-ylsulfonyl-1H-quinolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Propan-2-ylsulfonyl-1H-quinolin-4-one, also known as PSQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PSQ belongs to the class of quinolone derivatives and has been found to exhibit various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Experimental and computational studies have demonstrated the efficacy of quinoline derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit mixed-type inhibitive action by forming a protective film on the metal surface, effectively reducing corrosion rates. Adsorption of these molecules follows the Langmuir isotherm, indicating a chemisorption mechanism. Quantum chemical calculations further support their high corrosion inhibition efficiency due to their electron-donating tendencies and protonation behavior in acidic conditions (Olasunkanmi & Ebenso, 2019).

Antimicrobial Activities

Quinolin-4-one derivatives have been synthesized and evaluated for their antimicrobial activities against various strains of microorganisms. Novel compounds, particularly those with sulfonyl and phenylamino groups, showed higher antimicrobial activity compared to their metal complexes, indicating potential as lead compounds for antimicrobial drug development (Patel, Patel, & Patel, 2011).

Antitumor Properties

Heteroaromatic quinols have been identified as potent anticancer agents, exhibiting significant in vitro antiproliferative activity against various carcinoma cell lines and in vivo antitumor activity. Their mechanism of action includes apoptosis induction, cell cycle arrest, and interaction with cellular proteins such as beta-tubulin, heat shock protein 60, and peroxiredoxin 1. These findings highlight the importance of quinols in developing new anticancer therapies (Chew et al., 2006).

Synthetic Applications

Quinoline derivatives have been utilized in various synthetic applications, including the development of novel [4 + 2]-annulation methods to access 4-quinolones with organosulfur compounds and the synthesis of highly functionalized isoindoloquinolin-ones. These synthetic methodologies offer efficient routes to structurally diverse and biologically active compounds, showcasing the versatility of quinoline derivatives in organic synthesis (Chen et al., 2020).

Eigenschaften

IUPAC Name |

6-propan-2-ylsulfonyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-8(2)17(15,16)9-3-4-11-10(7-9)12(14)5-6-13-11/h3-8H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBGYLXNKWMVPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC2=C(C=C1)NC=CC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Propan-2-ylsulfonyl-1H-quinolin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate](/img/structure/B2721155.png)

![1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2721157.png)

![5-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2721158.png)

![8-(3-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2721160.png)

![5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2721166.png)

![2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B2721170.png)

![2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2721173.png)

![N-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B2721174.png)

![Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2721176.png)